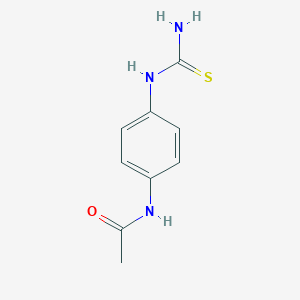

N-(4-Thioureido-phenyl)-acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(carbamothioylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c1-6(13)11-7-2-4-8(5-3-7)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUDNCUTQJSKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375269 | |

| Record name | N-(4-Thioureido-phenyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1614-33-1 | |

| Record name | N-(4-Thioureido-phenyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1614-33-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Thioureido-phenyl)-acetamide (CAS: 1614-33-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Thioureido-phenyl)-acetamide is a thiourea-containing aromatic amide that serves as a versatile scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known biological activities. We delve into the rationale behind its synthesis and application, offering detailed experimental protocols and highlighting its potential as a precursor for developing novel therapeutics. This document is intended to be a foundational resource for researchers exploring the potential of thiourea derivatives in areas such as antimicrobial and anticancer agent development.

Introduction: The Significance of the Thiourea Moiety

The thiourea functional group (-NH-(C=S)-NH-) is a critical pharmacophore in a vast array of biologically active compounds. Its unique ability to act as a hydrogen bond donor and acceptor, along with the reactivity of the sulfur atom, allows for diverse interactions with biological macromolecules. Thiourea derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] this compound, CAS number 1614-33-1, represents a key building block within this chemical class. Its structure combines the thiourea moiety with a phenylacetamide backbone, a common feature in many bioactive molecules.[2] This guide will explore the synthesis, properties, and potential applications of this compound as a platform for further drug development.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties influence its solubility, stability, and suitability for various experimental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1614-33-1 | [3] |

| Molecular Formula | C9H11N3OS | [3] |

| Molecular Weight | 209.27 g/mol | [3] |

| Appearance | Typically a solid | - |

| Purity | Available at ≥98% | [3] |

| Classification | Organic Building Block, Amine, Benzene Compound, Amide | [4] |

Note: Experimental values for properties like melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.

2.1 Spectroscopic Profile

For unambiguous identification, the following spectroscopic characteristics are expected for this compound:

-

¹H NMR: Expect distinct signals for the acetyl methyl protons, aromatic protons on the phenyl ring (likely showing a characteristic para-substitution pattern), and the amine/amide protons of the thiourea and acetamide groups. The chemical shifts of the N-H protons can be broad and may vary with solvent and concentration.

-

¹³C NMR: Signals corresponding to the carbonyl carbon of the acetamide, the thiocarbonyl carbon (C=S) of the thiourea, the methyl carbon of the acetyl group, and the aromatic carbons should be observable.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching (amide and thiourea), C=O stretching (amide), and C=S stretching (thiourea).

-

Mass Spectrometry: The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should be observed at m/z corresponding to its molecular weight (209.27).

Synthesis and Purification

The synthesis of this compound is a multi-step process that provides a foundational workflow for creating a library of related derivatives. The general strategy involves the formation of an isothiocyanate intermediate from an amino-phenylacetamide precursor.[5]

Synthetic Workflow Rationale

The causality behind this synthetic approach is rooted in the reliable and high-yielding reactions involved. Starting with a readily available precursor like 4-aminoacetanilide ensures a cost-effective and efficient pathway to the desired thiourea derivative. The conversion of the primary amine to an isothiocyanate is a standard and robust transformation, which then readily reacts with ammonia to form the terminal thiourea.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method. Researchers should always first consult primary literature and perform appropriate risk assessments.

-

Preparation of N-(4-isothiocyanatophenyl)acetamide:

-

To a stirred solution of 4-aminoacetanilide in a suitable solvent (e.g., dichloromethane or a biphasic system with water), add a thiocarbonyl transfer reagent like thiophosgene or carbon disulfide in the presence of a base.

-

Causality: The primary amine of 4-aminoacetanilide acts as a nucleophile, attacking the electrophilic carbon of the thiocarbonyl reagent. The choice of a biphasic system can help to control the reaction rate and trap byproducts.

-

Maintain the reaction at a controlled temperature (e.g., 0-5 °C) to manage the exothermic nature of the reaction and minimize side reactions.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove water-soluble impurities and isolate the organic phase containing the isothiocyanate intermediate.

-

-

Formation of this compound:

-

Dissolve the crude N-(4-isothiocyanatophenyl)acetamide intermediate in a suitable organic solvent like acetone or tetrahydrofuran (THF).[5]

-

Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonium hydroxide, to the reaction mixture.

-

Causality: The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group.[5] This addition reaction is typically efficient and proceeds readily at room temperature.

-

Stir the reaction mixture until the starting isothiocyanate is consumed (monitor by TLC).

-

The product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

-

Purification and Validation:

-

Collect the crude product by filtration.

-

Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

-

Self-Validation: The purity of the final compound must be confirmed by measuring its melting point and comparing it to literature values (if available), and by spectroscopic analysis (NMR, IR, MS) to confirm the structure.

-

Biological Activity and Therapeutic Potential

While specific studies on this compound itself are limited in the public domain, the broader class of phenylacetamide and thiourea derivatives has been extensively investigated for various biological activities. This compound serves as an excellent starting point or intermediate for creating more complex molecules with enhanced potency and specificity.

-

Antibacterial and Antifungal Activity: Phenylacetamide derivatives have shown promising results against various bacterial strains, including Xanthomonas oryzae.[2][6] The mechanism of action for some of these derivatives involves the rupture of the bacterial cell membrane.[2][6] Similarly, thiourea derivatives are known fungicides.[1]

-

Anticancer Activity: Numerous studies have demonstrated the antiproliferative activity of thiourea and acetamide derivatives against various cancer cell lines, such as lung, cervical, breast, and prostate cancer cells.[7] Some diarylthiourea derivatives have been shown to induce S-phase cell cycle arrest and apoptosis in breast cancer cells.[7]

-

Enzyme Inhibition: The structural features of thiourea derivatives make them suitable candidates for enzyme inhibitors. For instance, modified benzoylthioureido phenyl derivatives have been designed as potent inhibitors of carbonic anhydrase, an enzyme implicated in glaucoma and certain cancers.[8]

-

Antioxidant and Anti-inflammatory Activity: Certain acetamide derivatives have been reported to possess antioxidant properties by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS) and nitric oxide (NO).[9]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound or its derivatives, standardized in vitro assays are essential. Below is a representative workflow for evaluating antibacterial activity.

Workflow for Antibacterial Susceptibility Testing

Caption: General workflow for determining antibacterial activity.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a framework for determining the MIC of a compound against a specific bacterial strain.

-

Preparation of Reagents and Materials:

-

Test Compound: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Bacterial Strain: Grow the selected bacterial strain (e.g., E. coli ATCC 25922) in appropriate broth (e.g., Mueller-Hinton Broth) to the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (a known antibiotic), a negative control (broth only), and a vehicle control (broth with DMSO at the highest concentration used). Trustworthiness: Controls are essential to validate that the observed effects are due to the test compound and not other factors.

-

-

Assay Procedure (96-Well Plate):

-

Add 100 µL of broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the stock solution to the first well and perform a 2-fold serial dilution across the plate.

-

Inoculate each well (except the negative control) with 10 µL of the prepared bacterial suspension.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Optionally, add a viability indicator like resazurin to aid in determining the MIC.

-

The results can be used to compare the potency of different derivatives and guide structure-activity relationship (SAR) studies.

-

Conclusion and Future Directions

This compound is a valuable chemical entity with significant potential as a scaffold in drug discovery. Its straightforward synthesis allows for the creation of diverse chemical libraries. While this compound itself may exhibit modest biological activity, its true value lies in its role as a precursor for more complex and potent derivatives. Future research should focus on synthesizing and screening libraries of N-acyl and N-aryl substituted derivatives of this core structure to explore their potential as antibacterial, anticancer, and enzyme-inhibiting agents. Comprehensive SAR studies will be crucial in optimizing the therapeutic properties of this promising class of compounds.

References

-

Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (MDPI) [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (ResearchGate) [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (NIH) [Link]

-

The synthesis of N‐phenyl‐2‐((4‐(3‐phenylthioureido)phenyl)selanyl)acetamide (14) from the reaction of phenyl isothiocyanate with OSe 4 in MeOH. (ResearchGate) [Link]

-

N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. (Royal Society of Chemistry) [Link]

-

N-(4-((E)-3-Arylacryloyl)phenyl)acetamide Derivatives and their Antileishmanial Activity. (ResearchGate) [Link]

-

Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. (NIH) [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (NIH) [Link]

-

Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. (PubMed) [Link]

-

Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. (NIH) [Link]

-

Study on Condensation of N-Aryl Thioureas with 3-Bromo-acetylacetone: Synthesis of Aminothiazoles and Iminodihydrothiazoles, and Their In Vitro Antiproliferative Activity on Human Cervical Cancer Cells. (ResearchGate) [Link]

-

Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (ResearchGate) [Link]

-

[N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. (ResearchGate) [Link]

-

Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. (Royal Society of Chemistry) [Link]

-

Acetamide, N-(4-(phenylthio)phenyl)-. (PubChem) [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (Semantic Scholar) [Link]

-

Generation of Aryllithium Reagents from N-Arylpyrroles Using Lithium. (Kyoto University Research Information Repository) [Link]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (Indian Journal of Pharmaceutical Education and Research) [Link]

-

Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. (PubMed) [Link]

-

Synthesis and Insecticidal Activity of New Substituted N-Aryl-N′-benzoylthiourea Compounds. (ResearchGate) [Link]

-

Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (MDPI) [Link]

-

N-[4-(phenylamino)phenyl]acetamide. (PubChem) [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (Hyma Synthesis Pvt. Ltd) [Link]

-

Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (Journal of Chemical, Biological and Physical Sciences) [https://www.jcbsc.org/storage/app/public/files/shares/Volume 11 Issue 1/4_JCBPS(A)11_1(Nov_2020)43-53.pdf]([Link] 11 Issue 1/4_JCBPS(A)11_1(Nov_2020)43-53.pdf)

-

Acetamide, N-(3-nitro(1,1'-biphenyl)-4-yl)-. (PubChem) [Link]

- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. molcore.com [molcore.com]

- 4. 1614-33-1|N-(4-Thioureidophenyl)acetamide|BLD Pharm [bldpharm.com]

- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of N-(4-Thioureido-phenyl)-acetamide

This guide provides a comprehensive technical exploration of the molecular structure of N-(4-Thioureido-phenyl)-acetamide, a compound of interest for researchers, scientists, and professionals in drug development. By dissecting its structural characteristics, spectroscopic signature, and chemical reactivity, we aim to provide a foundational understanding that informs its potential applications in medicinal chemistry and materials science.

Introduction: The Significance of a Bifunctional Scaffold

This compound belongs to the diverse family of thiourea derivatives. These compounds are of significant interest in drug discovery due to the unique chemical nature of the thiourea moiety (-NH-C(S)-NH-). This functional group is a versatile pharmacophore, capable of forming strong hydrogen bonds and coordinating with metallic centers in enzymes, making it a privileged scaffold for designing inhibitors and modulators of various biological targets.[1][2] The presence of the acetamide group further functionalizes the molecule, potentially influencing its solubility, metabolic stability, and additional interactions with biological receptors. This guide elucidates the core structural features that underpin the chemical behavior and therapeutic potential of this molecule.

Core Molecular Identity and Physicochemical Properties

The fundamental identity of a molecule is defined by its composition and connectivity. This compound is a disubstituted benzene derivative featuring an acetamide group and a thioureido group in a para arrangement.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 1614-33-1 | [3] |

| Molecular Formula | C₉H₁₁N₃OS | [3][4] |

| Molecular Weight | 209.27 g/mol | [3] |

| Monoisotopic Mass | 209.06229 Da | [4] |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=S)N | [4] |

| InChI Key | WZUDNCUTQJSKJU-UHFFFAOYSA-N | [4] |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];// Atom Definitions C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; C7 [label="C"]; O1 [label="O"]; C8 [label="C"]; N2 [label="N"]; C9 [label="C"]; S1 [label="S"]; N3 [label="N"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="2.4,0!"]; C4 [pos="2.4,-1.4!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="0,-1.4!"]; N1 [pos="-1.3,-2.1!"]; C7 [pos="-2.5,-1.4!"]; O1 [pos="-2.5,-0.4!"]; C8 [pos="-3.7,-2.1!"]; N2 [pos="3.7,0.7!"]; C9 [pos="4.9,0!"]; S1 [pos="4.9,-1.4!"]; N3 [pos="6.1,0.7!"]; H1 [pos="-0.3,0.7!"]; H2 [pos="1.2,1.7!"]; H3 [pos="3.4,-2.1!"]; H4 [pos="1.2,-3.1!"]; H5 [pos="-1.3,-3.1!"]; H6 [pos="-4.7,-1.6!"]; H7 [pos="-3.7,-3.1!"]; H8 [pos="-4.0, -1.4!"]; H9 [pos="3.7,1.7!"]; H10 [pos="6.1,1.7!"]; H11 [pos="7.1,0!"];

// Phenyl Ring Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituent Bonds C6 -- N1; N1 -- C7; C7 -- O1 [style=double]; C7 -- C8; C3 -- N2; N2 -- C9; C9 -- S1 [style=double]; C9 -- N3; // Hydrogen Bonds C1 -- H1; C2 -- H2; C4 -- H3; C5 -- H4; N1 -- H5; C8 -- H6; C8 -- H7; C8 -- H8; N2 -- H9; N3 -- H10; N3 -- H11;

}

Caption: 2D structure of this compound.

Conformational Analysis and Solid-State Structure

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, its conformational properties can be inferred from related structures and theoretical principles.

-

Aromatic Core: The central phenyl ring is a rigid, planar scaffold.

-

Acetamide Group: The amide functional group (-NH-C=O) is itself planar due to resonance delocalization. However, there is rotational freedom around the C(phenyl)-N(amide) bond. In analogous structures like N-(4-hydroxyphenyl)acetamide, a significant twist of around 22-23 degrees is observed between the plane of the phenyl ring and the amide group.[5] This non-coplanar arrangement is a common feature that minimizes steric hindrance.

-

Thiourea Group: The thiourea moiety is also largely planar. The C=S bond is significantly longer than a C=O bond, and the group's rotational orientation relative to the phenyl ring will influence intermolecular interactions. In the solid state, thiourea derivatives are known to form extensive networks of hydrogen bonds involving the N-H protons and the sulfur atom, which acts as a hydrogen bond acceptor.[6] These interactions dictate the crystal packing and ultimately the material's bulk properties.[7][8]

Spectroscopic Signature for Structural Verification

Spectroscopic methods provide a fingerprint of a molecule's structure. The expected data for this compound are as follows:

| Technique | Expected Observations |

| ¹H NMR | ~2.1 ppm (singlet, 3H): Protons of the acetyl (CH₃) group. ~7.5-7.8 ppm (multiplet, 4H): Aromatic protons on the para-substituted phenyl ring, likely appearing as two distinct doublets (an AA'BB' system). Broad singlets (variable shifts): Three N-H protons (one from acetamide, two from thiourea) which are exchangeable with D₂O. Their chemical shifts are highly dependent on solvent and concentration. |

| ¹³C NMR | ~24 ppm: Acetyl methyl carbon. ~118-140 ppm: Four distinct signals for the aromatic carbons. ~169 ppm: Carbonyl carbon of the acetamide group. ~180 ppm: Thiocarbonyl carbon (C=S) of the thiourea group, which is characteristically downfield. |

| FT-IR (cm⁻¹) | 3400-3100: Multiple bands corresponding to N-H stretching vibrations from both amide and thiourea groups. ~1660: Strong C=O stretching (Amide I band). ~1540: N-H bending and C-N stretching (Amide II band). ~1320: C-N stretching of the thiourea group. ~750-850: C=S stretching vibration.[9][10] |

| Mass Spectrometry | The predicted monoisotopic mass is 209.06229 Da. Expected adducts in electrospray ionization include: [M+H]⁺: 210.06957 m/z [M+Na]⁺: 232.05151 m/z [M-H]⁻: 208.05501 m/z[4] |

Synthesis and Characterization Workflow

A reliable synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The causality behind this workflow is to sequentially build the required functional groups onto the phenylenediamine scaffold.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Self-Validating System)

This protocol is based on established chemical transformations for aniline derivatives.[11] Each step includes validation checkpoints.

Step 1: Synthesis of N-(4-aminophenyl)acetamide

-

Rationale: Selective mono-acetylation of p-phenylenediamine is required. Acetic anhydride is a potent acetylating agent.

-

Procedure: Dissolve p-phenylenediamine in dilute acetic acid. Cool the solution in an ice bath. Add acetic anhydride dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Validation: Filter the solid, wash with cold water, and dry. Confirm identity via Thin Layer Chromatography (TLC) and melting point comparison with literature values.

Step 2: Synthesis of N-(4-isothiocyanatophenyl)acetamide

-

Rationale: The amino group is converted to an isothiocyanate, a reactive intermediate for forming the thiourea. Thiophosgene is the classic reagent for this transformation.

-

Procedure: Suspend N-(4-aminophenyl)acetamide in a biphasic system (e.g., chloroform/water) with an acid scavenger like calcium carbonate.

-

Add a solution of thiophosgene in chloroform dropwise at 0°C.

-

Stir vigorously for several hours until the reaction is complete (monitored by TLC).

-

Validation: Separate the organic layer, wash, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude isothiocyanate can often be used directly or confirmed by the appearance of a strong IR absorption band around 2100 cm⁻¹.

Step 3: Synthesis of this compound (Final Product)

-

Rationale: The electrophilic isothiocyanate carbon is attacked by the nucleophilic ammonia to form the final thiourea derivative.

-

Procedure: Dissolve the crude N-(4-isothiocyanatophenyl)acetamide in a suitable solvent like ethanol.

-

Add aqueous ammonia in excess and stir at room temperature. The reaction is typically complete within a few hours, often indicated by the precipitation of the product.

-

Validation & Purification: Filter the precipitated solid. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals. The final structure must be rigorously confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, as detailed in Section 3.

Structure-Activity Relationships in Drug Development

The molecular structure of this compound contains several key features that are crucial for its potential biological activity.

-

Hydrogen Bonding Hub: The thiourea moiety is a potent hydrogen bond donor (two N-H groups) and acceptor (the sulfur atom). The acetamide group provides an additional N-H donor and a C=O acceptor. This dense network of H-bonding sites allows the molecule to form specific, high-affinity interactions with enzyme active sites or protein receptors.[2]

-

Aromatic Scaffold: The phenyl ring provides a rigid scaffold for orienting the functional groups and can participate in π-π stacking or hydrophobic interactions within a binding pocket.

-

Modulation of Properties: The interplay between the electron-withdrawing acetamide group and the electron-donating thioureido group influences the electronic properties of the entire molecule, which can affect its binding affinity and reactivity.

Caption: Key pharmacophoric features of the molecule.

Thiourea derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[6][11][12] The ability of the thiourea scaffold to interact with key enzymes and receptors is central to these activities.[6][13] Therefore, this compound serves as a valuable lead compound for further modification and optimization in drug discovery programs.

Conclusion

This compound is a molecule defined by the interplay of its three core components: the rigid aromatic ring, the hydrogen-bonding acetamide group, and the versatile thiourea pharmacophore. Its structure allows for a rich network of intermolecular interactions, which governs its solid-state properties and its potential for high-affinity binding to biological targets. A thorough understanding of its synthesis, spectroscopic properties, and structural features, as outlined in this guide, is essential for any researcher aiming to exploit its potential in medicinal chemistry or materials science.

References

-

Nigar, M. et al. (2008). N-[4-(4-Nitrophenoxy)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2377. Available at: [Link]

-

Nanaura, K., & Okuno, T. (2013). N,N-Bis(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(3), o457. Available at: [Link]

-

ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. Available at: [Link]

-

PubChemLite. This compound (C9H11N3OS). PubChemLite. Available at: [Link]

-

PubChem. N-[4-(phenylamino)phenyl]acetamide. National Center for Biotechnology Information. Available at: [Link]

-

Murtaza, G. et al. (2023). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. IUCrData, 8(7). Available at: [Link]

-

PubChem. Acetamide, N-(4-(phenylthio)phenyl)-. National Center for Biotechnology Information. Available at: [Link]

-

A. Papakyriakou, et al. (2020). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Polyhedron, 179, 114371. Available at: [Link]

-

NIST. Acetamide, N-phenyl-. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. Chemical structure of N-(4-hydroxyphenyl)acetamide. ResearchGate. Available at: [Link]

-

ResearchGate. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. Available at: [Link]

-

ResearchGate. The synthesis of N‐phenyl‐2‐((4‐(3‐phenylthioureido)phenyl)selanyl)acetamide (14). ResearchGate. Available at: [Link]

-

Mary, Y.S. et al. (2021). Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT and MD simulations. Journal of Molecular Modeling, 27(7), 219. Available at: [Link]

-

ATB. N-(4-Acetylphenyl)acetamide. The Automated Topology Builder. Available at: [Link]

-

Malaysian Journal of Analytical Sciences. RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. MJAS. Available at: [Link]

-

Li, Y. et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(11), 2779. Available at: [Link]

-

Tereshchenko, D. et al. (2024). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. International Journal of Molecular Sciences, 25(8), 4272. Available at: [Link]

-

NIST. Infrared Spectrum of Acetamide, N-phenyl-. NIST Chemistry WebBook. Available at: [Link]

-

Journal of Agricultural and Food Chemistry. Thiourea Derivatives in Agrochemical Discovery and Development. ACS Publications. Available at: [Link]

-

IJRAR. PREPARATION, GROWTH, SPECTRAL, THERMAL AND BAND GAP STUDIES OF PHENYL HYDRAZONE OF N –PHENYLACETAMIDE (PHPA) CRYSTAL. International Journal of Research and Analytical Reviews. Available at: [Link]

-

Gowda, B.T. et al. (2006). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. Zeitschrift für Naturforschung A, 61(11), 588-594. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. molcore.com [molcore.com]

- 4. PubChemLite - this compound (C9H11N3OS) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. N-[4-(4-Nitrophenoxy)phenyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acetamide, N-phenyl- [webbook.nist.gov]

- 10. Acetamide, N-phenyl- [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT and MD simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of N-(4-Thioureido-phenyl)-acetamide

A Senior Application Scientist's Perspective on a Novel Therapeutic Candidate

Abstract

N-(4-Thioureido-phenyl)-acetamide is a synthetic molecule integrating two key pharmacophores: a thiourea group and a phenyl-acetamide scaffold. While direct experimental data on this specific compound is not publicly available, its structural components have been extensively studied in medicinal chemistry. This guide synthesizes the known biological activities and mechanisms of action of thiourea and N-phenylacetamide derivatives to propose a plausible, multi-faceted mechanism of action for this compound. We hypothesize that this compound is a promising candidate for anticancer therapy, potentially acting through the inhibition of key signaling pathways, induction of apoptosis, and modulation of the tumor microenvironment. This document provides a comprehensive overview of the scientific rationale, proposes potential therapeutic targets, and outlines experimental workflows for the validation of its mechanism of action.

Introduction: Unveiling a Molecule of Interest

This compound emerges as a molecule of significant interest due to its hybrid structure, which combines the well-established biological activities of thiourea and N-phenylacetamide moieties. The thiourea functional group is a cornerstone in the design of various therapeutic agents, renowned for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Similarly, the N-phenylacetamide scaffold is a common feature in numerous pharmaceuticals, contributing to favorable pharmacokinetic profiles and target engagement.[3][4] The strategic combination of these two pharmacophores in this compound suggests the potential for synergistic or novel mechanisms of action, making it a compelling candidate for further investigation, particularly in the field of oncology.

This technical guide will deconstruct the potential contributions of each molecular component to the overall pharmacological profile of this compound, culminating in a hypothesized mechanism of action. We will delve into the structure-activity relationships of related compounds and propose a roadmap for the experimental validation of our hypotheses.

The Thiourea Moiety: A Versatile Pharmacophore

The thiourea group (-NH-C(=S)-NH-) is a highly versatile functional group in drug design, primarily due to its ability to form strong hydrogen bonds with biological targets.[1] This interaction is fundamental to the diverse pharmacological activities observed in thiourea derivatives.

Anticancer Activity of Thiourea Derivatives

A substantial body of research highlights the potent anticancer properties of thiourea derivatives.[2][5][6] Their mechanisms of action are often multi-targeted and can include:

-

Enzyme Inhibition: Thiourea-containing compounds have been shown to inhibit a range of enzymes crucial for cancer cell proliferation and survival, including:

-

Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) is a common target, and its inhibition can halt downstream signaling pathways responsible for cell growth and division.[6]

-

Topoisomerases: Inhibition of these enzymes leads to DNA damage and subsequent apoptosis.[7]

-

Carbonic Anhydrases: Certain isoforms are overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting invasion and metastasis.[8]

-

-

Induction of Apoptosis: Many thiourea derivatives have been demonstrated to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[2][5]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from replicating.[2]

The anticancer efficacy of thiourea derivatives is significantly influenced by the nature of the substituents on the phenyl rings.[5] Electron-withdrawing or donating groups can modulate the electronic properties of the thiourea moiety, affecting its binding affinity to target proteins.

The N-Phenylacetamide Scaffold: Modulating Pharmacokinetics and Target Interaction

The N-phenylacetamide moiety is a common structural feature in a wide array of approved drugs, valued for its ability to influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][9]

Role of the Acetamide Group in Drug Design

The acetamide group (-NHCOCH₃) can significantly impact a molecule's biological activity through:

-

Hydrogen Bonding: The amide nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with amino acid residues in the binding pockets of target proteins.[9][10]

-

Physicochemical Properties: The acetamide group can modulate a compound's solubility and lipophilicity, which are critical for its bioavailability and ability to cross cellular membranes.[9]

-

Metabolic Stability: The acetamide group can influence the metabolic stability of a compound, potentially leading to a longer half-life in the body.

Acetanilide (N-phenylacetamide) itself was one of the first synthetic analgesic and antipyretic drugs, and its derivatives continue to be explored for various therapeutic applications, including anticancer and anti-inflammatory activities.[4][11]

Hypothesized Mechanism of Action of this compound

Based on the known properties of its constituent moieties, we propose a multi-pronged mechanism of action for this compound, primarily centered on its potential as an anticancer agent.

We hypothesize that this compound acts as a dual inhibitor of key signaling pathways and an inducer of apoptosis.

The thioureido group is predicted to be the primary driver of its cytotoxic activity, likely through interactions with the ATP-binding pockets of protein kinases or other enzymes critical for cancer cell survival. The N-phenylacetamide portion is expected to contribute to the overall efficacy by optimizing the compound's pharmacokinetic properties and potentially providing additional points of interaction within the target's binding site.

A potential signaling pathway that could be targeted is the EGFR signaling cascade, which is frequently dysregulated in various cancers.

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

Proposed Therapeutic Applications and Experimental Validation

Given the strong evidence for the anticancer effects of both thiourea and N-phenylacetamide derivatives, the primary therapeutic application for this compound is likely to be in oncology.

Potential Cancer Targets

Based on the literature for related compounds, this compound could be effective against a range of solid tumors, including but not limited to:

-

Lung Cancer

-

Breast Cancer

-

Colon Cancer

-

Prostate Cancer

Experimental Workflow for Mechanism of Action Validation

A rigorous experimental plan is essential to validate the hypothesized mechanism of action.

Caption: A proposed experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Western Blotting for Phospho-EGFR

-

Cell Lysis: Treat cancer cells with this compound at its IC₅₀ concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against phospho-EGFR, total EGFR, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein expression.

Structure-Activity Relationship (SAR) Insights from Analogs

While SAR data for this compound is unavailable, we can infer potential relationships from studies on related thiourea and acetamide derivatives.

| Compound Class | Structural Modification | Impact on Activity | Reference |

| Phenylthiourea Derivatives | Electron-withdrawing groups on the phenyl ring | Increased cytotoxicity | [5] |

| Phenylthiourea Derivatives | Bulky substituents on the phenyl ring | Variable effects, can improve selectivity | [5] |

| N-Phenylacetamide Derivatives | Substitution on the phenyl ring | Modulates analgesic and anti-inflammatory activity | [3] |

| N-Phenylacetamide Derivatives | Introduction of heterocyclic rings | Can enhance anticancer and antimicrobial activity | [12] |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, therapeutic candidate. The convergence of the well-documented anticancer activities of the thiourea moiety and the favorable pharmacological properties of the N-phenylacetamide scaffold provides a strong rationale for its investigation as a novel anticancer agent. Our hypothesized mechanism of action, centered on the dual inhibition of key oncogenic signaling pathways and the induction of apoptosis, offers a clear framework for future research.

The immediate next steps should focus on the chemical synthesis of this compound and the initiation of the proposed in vitro experimental workflow. Elucidating its precise molecular targets and understanding its ADME and toxicity profiles will be crucial for its potential translation into a clinical setting. The insights gained from these studies will not only validate the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of hybrid molecules in drug discovery.

References

-

Abbas, S.Y., Al-Harbi, R.A., & El-Sharief, M.A.S. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link]

-

Cunha, R. L. O. R., et al. (2020). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 25(23), 5723. [Link]

-

El-Gaby, M.S.A., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link]

-

Patel, R. V., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2598. [Link]

-

Li, Q., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(3), 678. [Link]

-

Shearer, B. G., et al. (1997). Substituted N-phenylisothioureas: potent inhibitors of human nitric oxide synthase with neuronal isoform selectivity. Journal of Medicinal Chemistry, 40(12), 1901–1905. [Link]

-

Wang, C., et al. (2021). Ligand-based optimization and biological evaluation of N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide derivatives as potent intrinsically disordered protein c-Myc inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127711. [Link]

-

Zhang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5623. [Link]

-

Kumar, V., et al. (2014). Synthesis and stereochemistry-activity relationship of chiral thiourea derivatives as potential anticancer agents. Anti-cancer Agents in Medicinal Chemistry, 14(6), 910–920. [Link]

-

Kumar, A., & Narasimhan, B. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Indian Chemical Society, 98(3), 100030. [Link]

-

Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 104-107. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(19), 6614. [Link]

-

Patsnap. (2024). What is Acetamide used for?. Patsnap Synapse. [Link]

-

Sharma, P. C., & Kumar, A. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Letters in Organic Chemistry, 15(7), 544-551. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4851. [Link]

-

Iannelli, P., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 20(11), 2028-2043. [Link]

-

Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175. [Link]

-

Sari, Y., et al. (2022). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. Indonesian Journal of Pharmacy, 33(1), 10-19. [Link]

-

Kim, L. (2023, March 10). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects [Video]. YouTube. [Link]

-

Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of Biomolecular Structure and Dynamics, 40(4), 1649-1663. [Link]

-

Wermuth, C. G. (2008). The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry (pp. 359-387). Academic Press. [Link]

-

Iannelli, P., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 20(11), 2028-2043. [Link]

-

Jarman, P. J., et al. (2020). Thiourea and Guanidine Compounds and their Iridium Complexes in Drug-Resistant Cancer Cell Lines: Structure-Activity Relationship. ChemRxiv. [Link]

-

Tok, F., et al. (2021). Synthesis and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. BMC Chemistry, 15(1), 1-18. [Link]

-

Bua, S., et al. (2021). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1347. [Link]

-

Khan, I., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4531. [Link]

-

Wermuth, C. G. (2008). The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry (pp. 359-387). Academic Press. [Link]

-

Avdović, E., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8049. [Link]

-

Hussein, N. A., et al. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. BMC Chemistry, 13(1), 1-18. [Link]

-

NIST. (n.d.). Acetamide, N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wang, Z., et al. (2022). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society, 144(35), 16046–16055. [Link]

-

Zhang, L., et al. (2018). Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. European Journal of Medicinal Chemistry, 157, 106-117. [Link]

Sources

- 1. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-(4-Thioureido-phenyl)-acetamide: Synthesis, Biological Potential, and Research Methodologies

Introduction: Unveiling a Scaffold of Therapeutic Promise

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores into novel molecular architectures is a cornerstone of drug discovery. N-(4-Thioureido-phenyl)-acetamide emerges from this principle, integrating two moieties of significant biological relevance: the acetamide group, a common feature in many pharmaceutical agents, and the thiourea backbone, a versatile scaffold known for a wide spectrum of biological activities.[1][2] The thiourea motif, with its potent hydrogen bonding capabilities and ability to coordinate with metal ions, has been extensively explored, leading to compounds with demonstrated anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] This guide provides a comprehensive technical overview of this compound, from its rational synthesis to its potential therapeutic applications, supported by detailed experimental protocols for its evaluation.

Section 1: Synthesis and Characterization

The synthesis of this compound is a logical, multi-step process that begins with readily available starting materials. The overall strategy involves the preparation of the key intermediate, N-(4-aminophenyl)acetamide, followed by the introduction of the thiourea functionality.

Synthesis Pathway

The synthesis can be logically divided into two primary stages:

-

Preparation of N-(4-aminophenyl)acetamide (Precursor): This intermediate, also known as 4-aminoacetanilide, is typically synthesized by the reduction of N-(4-nitrophenyl)acetamide.[4][5] This step is crucial as it establishes the core phenyl-acetamide structure with a reactive amino group poised for further modification.

-

Formation of the Thiourea Moiety: The terminal amino group of N-(4-aminophenyl)acetamide is then converted to a thiourea. A common and effective method involves its reaction with a thiocyanate salt, such as ammonium thiocyanate, in an acidic medium to form the target compound.[6] This reaction proceeds via an in-situ generated isothiocyanate intermediate which is then attacked by an unreacted amine.

Figure 1: General synthesis pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical transformations.

Step 1: Synthesis of N-(4-aminophenyl)acetamide [4]

-

Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-(4-nitrophenyl)acetamide (18.0 g, 0.1 mol), iron filings (33.5 g, 0.6 mol), and 200 mL of a 1:1 ethanol/water mixture.

-

Reaction: Add 5 mL of concentrated hydrochloric acid to the stirred suspension. Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, hot-filter the mixture through a bed of celite to remove the iron and iron oxides.

-

Isolation: Reduce the volume of the filtrate by approximately half using a rotary evaporator. Allow the solution to cool to room temperature, then place it in an ice bath to facilitate crystallization.

-

Purification: Collect the resulting crystals by vacuum filtration, wash with cold water, and dry in a vacuum oven. The product, N-(4-aminophenyl)acetamide, should be obtained as a light-colored solid.

Step 2: Synthesis of this compound

-

Setup: In a 250 mL round-bottom flask, dissolve N-(4-aminophenyl)acetamide (15.0 g, 0.1 mol) in 100 mL of 2M hydrochloric acid.

-

Reaction: To this solution, add ammonium thiocyanate (8.4 g, 0.11 mol) and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

-

Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with water to remove any unreacted salts. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. In the 1H NMR spectrum, characteristic signals would include singlets for the acetyl methyl protons and the NH protons, as well as doublets for the para-substituted aromatic protons.[7] The 13C NMR spectrum would show a characteristic peak for the thiocarbonyl (C=S) carbon typically in the range of 178-184 ppm.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected peaks include N-H stretching vibrations (around 3200-3400 cm-1), C=O stretching of the amide (around 1660 cm-1), and C=S stretching (around 1200-1300 cm-1).[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate molecular weight.[8]

Section 2: Biological Activities and Therapeutic Potential

While specific data for this compound is emerging, the extensive research on its parent scaffolds strongly suggests a rich pharmacological profile. Thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, enzyme inhibitory, and antibacterial effects.[9]

Anticancer Activity

Thiourea derivatives are a promising class of anticancer agents.[3] Their mechanism of action is often multifactorial, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.[3][10]

-

Cytotoxicity: Phenylacetamide derivatives have shown potent cytotoxic effects against various cancer cell lines.[11] For instance, certain N-acylthiourea derivatives have demonstrated significant activity against human colon (HCT116), liver (HepG2), and breast (MCF-7) cancer cell lines, with some compounds showing IC50 values in the low micromolar range, comparable or even superior to standard drugs like doxorubicin.[10]

-

Enzyme Inhibition: A key mechanism for the anticancer effect of many thiourea derivatives is the inhibition of protein kinases.[12][13] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For example, derivatives have been identified as inhibitors of Polo-like kinase 1 (Plk1), a key regulator of the cell cycle, and Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in tumors.[10][12]

Table 1: Representative Anticancer Activity of Related Thiourea Derivatives

| Compound Class | Cancer Cell Line | Reported IC50 (µM) | Reference |

| N-acylthiourea Derivative | HCT116 (Colon) | 1.11 | [10] |

| N-acylthiourea Derivative | HepG2 (Liver) | 1.74 | [10] |

| Thiazolidine-based IKKβ inhibitor | RAW 264.7 | 0.2 - 1.7 | [13] |

| N-aryl-N'-arylmethylurea | PC3 (Prostate) | < 3.0 | [14] |

Enzyme Inhibition

Beyond kinases involved in cancer, thiourea derivatives are known to inhibit other classes of enzymes.

-

Urease Inhibition: Urease is a key enzyme in several pathological conditions, including infections by Helicobacter pylori. Thiourea itself is a standard urease inhibitor, and many of its derivatives show potent inhibitory activity, with IC50 values often in the low micromolar range.[15][16][17] The thiocarbonyl sulfur is thought to be crucial for coordinating with the nickel ions in the enzyme's active site.

Antibacterial Activity

The thiourea scaffold is present in several compounds with known antibacterial properties.[1] The mechanism can involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or other vital cellular processes. Evaluation is typically performed against a panel of Gram-positive and Gram-negative bacteria.[18]

Section 3: Experimental Workflows and Protocols

To evaluate the biological potential of this compound, a series of standardized in vitro assays are required.

Workflow for Biological Evaluation

Figure 2: A tiered workflow for the biological evaluation of the target compound.

Protocol: In Vitro Cytotoxicity (MTT Assay)[19][20]

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[19]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium along with 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

-

Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 492 nm using a microplate reader.[19]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: In Vitro Kinase Inhibition Assay[18][21]

This protocol provides a general framework for assessing the inhibitory effect of the compound on a specific protein kinase.

-

Reaction Setup: In a 96-well plate, add the following components in kinase buffer (e.g., 20 mM Tris pH 7.4, 140 mM NaCl, 1 mM EGTA, 1 mM DTT):[20]

-

The test compound at various concentrations.

-

The target kinase enzyme (e.g., EGFR, Plk1) at a predetermined concentration.

-

The specific peptide or protein substrate for the kinase.

-

-

Initiation: Start the kinase reaction by adding a solution of ATP and MgCl2 to a final concentration of typically 100 µM and 10 mM, respectively.[21]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Luminescent Assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.

-

ELISA-based Assays: Uses a phospho-specific antibody to detect the phosphorylated substrate.

-

-

Analysis: Determine the kinase activity at each compound concentration relative to a control without the inhibitor. Calculate the IC50 value from the dose-response curve.

Protocol: Antibacterial Disk Diffusion Assay[23][24][25]

This is a standard preliminary test to screen for antibacterial activity.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).[22]

-

Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[22]

-

Disk Application: Impregnate sterile paper disks with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate. Place the disks onto the inoculated agar surface.

-

Controls: Include a negative control disk (solvent only) and a positive control disk with a standard antibiotic (e.g., ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone diameter indicates greater antibacterial activity.

Section 4: Conclusion and Future Perspectives

This compound represents a molecule of considerable interest, built upon a foundation of proven pharmacophores. The synthetic route is straightforward, and the established biological activities of its parent scaffolds provide a strong rationale for its investigation as a potential therapeutic agent. The broad biological activity profile of thiourea derivatives suggests that this compound could be a valuable lead structure, particularly in the fields of oncology and infectious diseases.[9]

Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities using the protocols outlined in this guide. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the phenyl ring and acetamide group, will be crucial for optimizing potency and selectivity. Mechanistic studies to identify specific molecular targets, such as particular kinases or other enzymes, will further illuminate its therapeutic potential and guide its development as a next-generation drug candidate.

References

-

PrepChem. Preparation of 4′-aminoacetanilide. Available from: [Link]

-

Khan, M., et al. (2021). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 26(16), 4906. Available from: [Link]

-

Chen, Y., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1015–1020. Available from: [Link]

-

Al-Ostath, A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. Available from: [Link]

-

Gaidhane, P. K., et al. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science and Technology, 4(2), 111-120. Available from: [Link]

-

Abu-Yosef, I., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. Available from: [Link]

-

Khan, K. M., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Pharmaceuticals, 16(11), 1618. Available from: [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]

-

Faihan, A. S., et al. (2021). Promising bio-active complexes of platinum(II) and palladium(II) derived from heterocyclic thiourea: Synthesis, characterization, DFT, molecular docking, and anti-cancer studies. Journal of Molecular Structure, 1246, 131174. Available from: [Link]

-

Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 110-113. Available from: [Link]

-

Pelaseyed, T., et al. (2017). In vitro kinase assay and inhibition assay. Bio-protocol, 7(12), e2337. Available from: [Link]

-

Wang, Y., et al. (2016). Identification of acylthiourea derivatives as potent Plk1 PBD inhibitors. European Journal of Medicinal Chemistry, 124, 74-84. Available from: [Link]

-

Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. Available from: [Link]

-

Wieber, J., et al. (2022). Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. Molecules, 27(3), 1017. Available from: [Link]

-

Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 196, 112363. Available from: [Link]

-

Moujir, L., et al. (2018). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 8(2), 71-79. Available from: [Link]

-

Al-Hourani, B. J. (2020). Reactivity Studies of Thiophosgene and its Halo Versions towards Diazo Derivatives. ChemRxiv. Available from: [Link]

-

Zhang, Y., et al. (2019). Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. Organic & Biomolecular Chemistry, 17(12), 3124-3128. Available from: [Link]

-

Al-Azzawi, A. M., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6398. Available from: [Link]

-

Khan, K. M., et al. (2023). Design, synthesis, and anti-urease evaluations of new sulfonamide-1,2,3-triazole-acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235941. Available from: [Link]

-

de Oliveira, C. S., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Pharmaceuticals, 17(1), 1. Available from: [Link]

-

BMG LABTECH. (2020). Kinase assays. Available from: [Link]

-

Gallorini, M., et al. (2025). Discovery of N-[2-(4-methylquinolin-2-yl)phenyl]acetamidine as a new potent nitric oxide synthase inhibitor against glioma progression. Molecular Diversity. Available from: [Link]

-

de C. dos Santos, L. D., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available from: [Link]

-

Jabri, E., & Karplus, P. A. (1998). The Urease-Catalyzed Hydrolysis of Thiourea and Thioacetamide. Archives of Biochemistry and Biophysics, 349(1), 101-104. Available from: [Link]

-

Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Available from: [Link]

-

Springer Nature Experiments. (2023). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

-

Bai, W., et al. (2020). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. Tetrahedron Letters, 61(19), 151838. Available from: [Link]

-

Farooqi, S. I., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2639. Available from: [Link]

-

Wei, L., et al. (2018). Studies on the crystal structure and characterization of N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea. Journal of Molecular Structure, 1155, 638-644. Available from: [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available from: [Link]

-

Drabowicz-Chabrowska, J., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1018. Available from: [Link]

-

Peko, Y., et al. (2020). Ammonium [11C]thiocyanate: revised preparation and reactivity studies of a versatile nucleophile for carbon-11 radiolabelling. Organic & Biomolecular Chemistry, 18(38), 7573-7578. Available from: [Link]

-

Wang, G. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available from: [Link]

-

Abdel-Gawad, H., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(19), 6296. Available from: [Link]

-

Sarker, S. D., & Nahar, L. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(8), e29380. Available from: [Link]

-

Tamami, B., et al. (2004). Synthesis and Characterization of Polyureas Derived from 4-Aryl-2,6-Bis(4-aminophenyl) pyridines and Diisocyanates. Iranian Polymer Journal, 13(3), 227-234. Available from: [Link]

-

Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and in vitro test. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-218. Available from: [Link]

-

Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Pharmaceuticals, 15(10), 1205. Available from: [Link]

-

European Union Reference Laboratory for Antimicrobial Resistance. (2022). Determination of antimicrobial resistance by disk diffusion. Available from: [Link]

-

Murtala, Y., et al. (2023). MTT (Assay protocol). protocols.io. Available from: [Link]

-

Khan, K. M., et al. (2021). INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. Journal of the Chemical Society of Pakistan, 43(3). Available from: [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells | MDPI [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Ammonium [11C]thiocyanate: revised preparation and reactivity studies of a versatile nucleophile for carbon-11 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]

- 8. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4'-Aminoacetanilide synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of acylthiourea derivatives as potent Plk1 PBD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and anti-urease evaluations of new sulfonamide-1,2,3-triazole-acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MTT (Assay protocol [protocols.io]

- 20. bio-protocol.org [bio-protocol.org]

- 21. In vitro kinase assay [protocols.io]

- 22. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

Methodological & Application

Application Notes and Protocols: Investigating N-(4-Thioureido-phenyl)-acetamide in the Development of Enzyme Inhibitors

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract